molecular formula C7H16N2 B1611959 N-Ethylpiperidin-4-amine CAS No. 62751-62-6

N-Ethylpiperidin-4-amine

Cat. No.: B1611959
CAS No.: 62751-62-6
M. Wt: 128.22 g/mol
InChI Key: VARJMVYCDHQKCG-UHFFFAOYSA-N
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Description

N-Ethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound has the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpiperidin-4-amine typically involves the reaction of piperidine with ethylamine under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves multi-component reactions that are solvent-free and require minimal starting materials. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethylpiperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce N-ethylpiperidin-4-one, while reduction can yield this compound derivatives .

Scientific Research Applications

N-Ethylpiperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products

Comparison with Similar Compounds

N-Ethylpiperidin-4-amine can be compared with other similar compounds, such as 1-Ethylpiperidin-4-amine and N-Methylpiperidin-4-amine. These compounds share similar structural features but differ in their chemical properties and applications. For example, 1-Ethylpiperidin-4-amine has a similar molecular formula but different reactivity and biological activity .

List of Similar Compounds

  • 1-Ethylpiperidin-4-amine
  • N-Methylpiperidin-4-amine
  • Piperidine
  • N-Ethylpiperidine

Properties

IUPAC Name

N-ethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-7-3-5-8-6-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARJMVYCDHQKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593238
Record name N-Ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62751-62-6
Record name N-Ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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